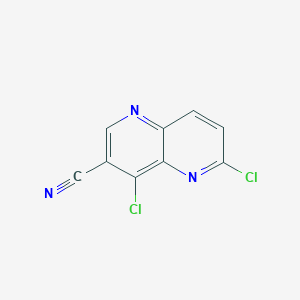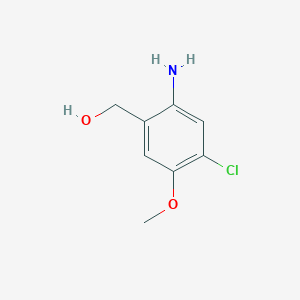
(2-Amino-4-chloro-5-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-chloro-5-methoxyphenyl)methanol is an organic compound with a molecular formula of C7H10ClNO2 This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound. For instance, the nitro compound can be reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative. The reaction conditions often involve heating and stirring to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and can be scaled up to produce significant quantities of the compound. The reaction is typically carried out in a hydrogenation reactor under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
(2-Amino-4-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Amino-4-chloro-5-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Amino-4-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(2-Amino-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.
(2-Amino-5-chlorophenyl)methanol: Similar structure but with the chloro group in a different position.
(2-Amino-4-methoxyphenyl)methanol: Similar structure but lacks the chloro group.
Uniqueness
(2-Amino-4-chloro-5-methoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The presence of the methoxy group can enhance the compound’s solubility and reactivity, while the chloro group can provide sites for further chemical modifications.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
(2-amino-4-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4,10H2,1H3 |
InChIキー |
IHTXBTASTRNJGV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


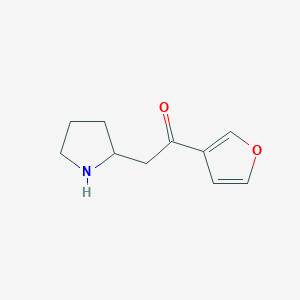
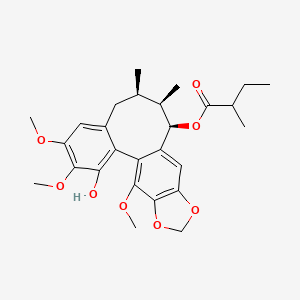
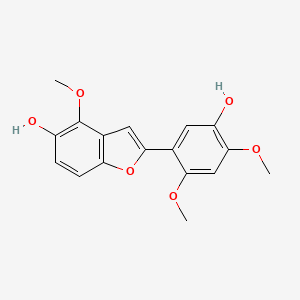
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
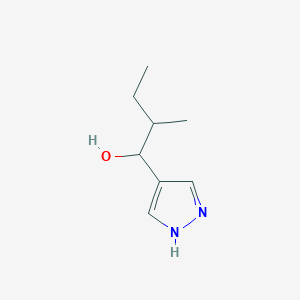



![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
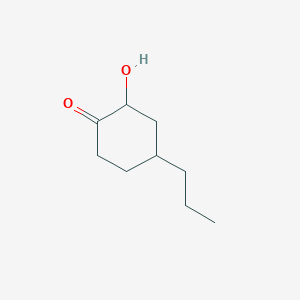

![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
